Product packaging for 4-Bromo-5-(difluoromethyl)thiazole(Cat. No.:)

4-Bromo-5-(difluoromethyl)thiazole

Cat. No.: B12064321
M. Wt: 214.03 g/mol
InChI Key: ZTQYOMXYSAOAHR-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)thiazole (CAS 2090263-00-4) is a high-purity brominated thiazole derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a critical synthetic building block, particularly in the development of novel thiazole-based therapeutics. The thiazole ring is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules and approved drugs targeting various conditions, including cancer, infectious diseases, and central nervous system disorders . In research applications, this compound is valued for its strategic functionalization. The bromine atom at the 4-position of the thiazole ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. This allows researchers to elaborate the core structure and create diverse chemical libraries for biological screening . Simultaneously, the difluoromethyl group is a key motif in modern drug design, often used to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability . A prominent area of application for this reagent is in the synthesis and investigation of potential anticancer agents. Thiazole-based stilbene analogs, for instance, have been designed and evaluated as DNA topoisomerase IB (Top1) inhibitors, demonstrating significant cytotoxicity against human cancer cell lines such as breast adenocarcinoma (MCF-7) and colon cancer (HCT116) . The structural features of this compound make it a valuable precursor in the construction of such complex molecules aimed at innovative molecular targets. Safety Information: This compound is classified with the signal word 'Danger' and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrF2NS B12064321 4-Bromo-5-(difluoromethyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2BrF2NS

Molecular Weight

214.03 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C4H2BrF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H

InChI Key

ZTQYOMXYSAOAHR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(F)F)Br

Origin of Product

United States

Reactivity and Transformational Chemistry of 4 Bromo 5 Difluoromethyl Thiazole

Nucleophilic Substitution Reactions

The presence of a bromine atom on the electron-deficient thiazole (B1198619) ring suggests that 4-Bromo-5-(difluoromethyl)thiazole is a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the difluoromethyl group further enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.

Displacement of the Bromine Atom with Diverse Nucleophiles

It is anticipated that the bromine atom at the C4 position can be displaced by a range of nucleophiles, including amines and thiols, to generate functionalized thiazole derivatives. nih.gov For instance, reaction with primary or secondary amines would be expected to yield the corresponding 4-amino-5-(difluoromethyl)thiazole derivatives. Similarly, treatment with thiols in the presence of a base would likely lead to the formation of 4-thioether-5-(difluoromethyl)thiazole compounds. nih.gov

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

NucleophilePredicted ProductPotential Reaction Conditions
Primary/Secondary Amine (R¹R²NH)4-(R¹R²N)-5-(difluoromethyl)thiazoleBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat
Thiol (RSH)4-(RS)-5-(difluoromethyl)thiazoleBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), Heat

This table represents predicted reactions based on the general reactivity of similar compounds. Specific conditions would require experimental optimization.

Halogen-Fluorine Exchange Reactions for Fluorine Incorporation

Halogen-fluorine exchange (HALEX) reactions are a common method for the introduction of fluorine atoms into aromatic systems. However, given that the target molecule already contains a difluoromethyl group, further fluorination at the C4 position via this method is less common and likely challenging. The starting material for such a transformation would typically be a dihalo-thiazole.

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent candidate for such transformations. The carbon-bromine bond provides a reactive handle for various palladium-catalyzed coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org It is highly probable that this compound can undergo Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids or their esters to produce 4-aryl- and 4-heteroaryl-5-(difluoromethyl)thiazole derivatives. These products are of significant interest in the development of new pharmaceuticals and functional materials.

Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving high yields. mdpi.comsemanticscholar.org

Table 2: Predicted Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Arylboronic Acid (ArB(OH)₂)Predicted ProductTypical Catalytic System
Phenylboronic acid4-Phenyl-5-(difluoromethyl)thiazolePd(PPh₃)₄, K₂CO₃, Toluene/Water
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-(difluoromethyl)thiazolePd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water
3-Pyridinylboronic acid4-(3-Pyridinyl)-5-(difluoromethyl)thiazolePd₂(dba)₃, SPhos, K₃PO₄, Toluene/Water

This table represents predicted reactions based on established Suzuki-Miyaura coupling methodologies. libretexts.orgresearchgate.net Specific conditions would require experimental validation.

The Negishi coupling, which involves the reaction of an organohalide with an organozinc reagent, and the Stille coupling, which utilizes organotin reagents, are also expected to be applicable to this compound. These methods offer alternative routes for the formation of carbon-carbon bonds and can tolerate a wide range of functional groups.

While specific examples for this compound are not documented, the general utility of these reactions with other bromo-heterocycles suggests their potential applicability.

Functionalization via Organometallic Intermediates

The C4-bromo substituent serves as a versatile handle for introducing a wide array of functional groups through the formation of organometallic intermediates. This is most commonly achieved via two main pathways: halogen-metal exchange and transition-metal-catalyzed cross-coupling reactions.

Halogen-Metal Exchange:

Treatment of this compound with strong organolithium bases (e.g., n-butyllithium) or Grignard reagents can induce a halogen-metal exchange, generating a highly reactive 4-thiazolyl organometallic species. This intermediate can then be quenched with various electrophiles to install new substituents at the C4 position. The electron-withdrawing nature of the difluoromethyl group at the adjacent C5 position is expected to facilitate this exchange by stabilizing the resulting organometallic intermediate.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to C-C, C-N, and C-O bond formation. The C-Br bond at the C4 position is the primary site of reactivity in these transformations.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, and vinyl groups.

Negishi Coupling: The use of organozinc reagents provides a mild and efficient method for the formation of C-C bonds.

Stille Coupling: Organostannanes can also be employed as coupling partners, offering a broad substrate scope.

Sonogashira Coupling: Terminal alkynes can be coupled to the C4 position using a palladium catalyst and a copper(I) co-catalyst, providing access to alkynylthiazole derivatives.

Heck Coupling: Alkenes can be introduced at the C4 position, although this reaction is sometimes less regioselective than other cross-coupling methods.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines, providing access to 4-aminothiazole derivatives.

The general conditions for these cross-coupling reactions on related 4-bromothiazole (B1332970) systems are summarized in the table below.

Reaction Type Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄-K₂CO₃Toluene/H₂O80-10070-95
NegishiPdCl₂(dppf)--THF25-6660-90
StillePd(PPh₃)₄--Toluene80-11050-85
SonogashiraPdCl₂(PPh₃)₂PPh₃Et₃N/CuITHF25-6065-90
HeckPd(OAc)₂P(o-tol)₃Et₃NDMF80-12040-75
Buchwald-HartwigPd₂(dba)₃BINAPNaOt-BuToluene80-11060-85

Table 1: General Conditions for Cross-Coupling Reactions of 4-Bromothiazoles.

Redox Transformations

The thiazole ring and the difluoromethyl group in this compound can undergo various redox transformations, offering pathways to further functionalization and modification of the molecule.

Oxidative Modifications of the Thiazole Ring

The thiazole ring in this compound can be targeted by oxidizing agents. The nitrogen atom of the thiazole ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net This transformation can alter the electronic properties of the ring, potentially influencing the regioselectivity of subsequent reactions.

More aggressive oxidation conditions can lead to the oxidative cleavage of the thiazole ring. rsc.org The specific products of such reactions would depend on the oxidant used and the reaction conditions. The presence of the electron-withdrawing difluoromethyl and bromo groups would likely make the thiazole ring more resistant to oxidation compared to unsubstituted thiazoles.

Reductive Transformations of the Difluoromethyl Moiety

The difluoromethyl group is generally stable to reduction. However, under specific conditions, it may be possible to achieve its transformation. For instance, reductive defluorination could potentially lead to a monofluoromethyl or methyl group, though this would require harsh conditions and specialized reagents. More commonly, the focus of reduction would be on other parts of the molecule or on substituents introduced at the C4 position. General methods for the reduction of aromatic systems, such as catalytic hydrogenation or Birch reduction, could potentially be applied, but the conditions would need to be carefully controlled to avoid side reactions. tum.debeilstein-archives.org

Electrochemical Reactivity and Single Electron Transfer Processes

The electrochemical properties of this compound have not been extensively studied. However, the presence of the electroactive C-Br bond and the electron-withdrawing difluoromethyl group suggests that the molecule could be susceptible to electrochemical reduction. This could initiate radical reactions or lead to the formation of an organometallic species.

Furthermore, single electron transfer (SET) processes are known to be involved in the introduction of difluoromethyl groups onto heterocyclic systems. tandfonline.comclockss.orgnih.govresearchgate.net It is conceivable that this compound could participate in SET processes, either as a donor or an acceptor, depending on the reaction partner and conditions. This could open up pathways for radical-based functionalization.

Halogen Dance Reactions and Regioselectivity in Thiazole Systems

The "halogen dance" is a fascinating isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base. researchgate.netwhiterose.ac.ukrsc.org In the case of this compound, a halogen dance reaction could potentially lead to the migration of the bromine atom from the C4 to the C2 position.

The mechanism generally involves the deprotonation of the ring by a strong base (like lithium diisopropylamide, LDA) to form a lithiated intermediate. This is followed by a series of halogen-metal exchange steps that allow the halogen to "walk" across the ring to a thermodynamically more stable position. The regioselectivity of the initial deprotonation and the stability of the subsequent lithiated intermediates are crucial in determining the outcome of the reaction.

For this compound, the C2-proton is the most acidic and would be the most likely site for initial deprotonation. The electron-withdrawing difluoromethyl group at C5 would further acidify the C2-proton. Following deprotonation at C2, a subsequent intramolecular bromine migration from C4 to C2 could occur. The driving force for this migration would be the formation of a more stable organolithium species at C4.

Starting Material Base Product Reference
4,5-Dibromo-2-(2-thienyl)thiazoleLiHMDS2'-Bromo-4-bromo-2,5'-bithiazole whiterose.ac.uk
2-BromopyridineLDA/I₂2-Bromo-4-iodopyridine rsc.org

Table 2: Examples of Halogen Dance Reactions in Heterocyclic Systems.

Chemo- and Regioselectivity in Multi-functionalized Thiazole Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its synthetic transformations.

Chemoselectivity: In reactions involving both the C-Br bond and the thiazole ring protons, the choice of reagents and conditions is critical. For example, in cross-coupling reactions, the palladium catalyst will selectively activate the C-Br bond over the C-H bonds. Conversely, when using strong, non-nucleophilic bases, deprotonation of the ring is favored over attack at the C-Br bond.

Regioselectivity: The regioselectivity of reactions is largely governed by the electronic effects of the substituents.

Electrophilic Aromatic Substitution: If such a reaction were to occur, the electron-withdrawing nature of both the bromo and difluoromethyl groups would deactivate the ring. The directing effects would need to be carefully considered, but such reactions are generally difficult on this substrate.

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution of the bromine atom is unlikely under standard conditions. However, the electron-withdrawing difluoromethyl group might activate the ring towards nucleophilic attack under forcing conditions.

Deprotonation: As discussed in the context of the halogen dance, the C2 position is the most likely site of deprotonation due to the combined electron-withdrawing effects of the ring nitrogen and the C5-difluoromethyl group.

Advanced Derivatives and Structure Reactivity Relationships in 4 Bromo 5 Difluoromethyl Thiazole Analogs

Design and Synthesis of Diversified Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method. youtube.comsci-hub.se This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com The design of diversified analogs of 4-bromo-5-(difluoromethyl)thiazole builds upon this and other foundational synthetic strategies, incorporating methods for the specific introduction of bromine and difluoromethyl groups.

The synthesis of the core thiazole structure can be achieved through various protocols. For instance, the reaction of α-acylamino ketones with phosphorus pentasulfide provides a route to 2,5-disubstituted thiazoles. chemicalbook.com Modern methods have also emerged, such as the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189), which offers a mild route to thiazoles with good functional group tolerance. organic-chemistry.org

The introduction of the bromine atom and the difluoromethyl group requires specific synthetic considerations. Bromination of the thiazole ring can be accomplished through sequential bromination and debromination steps, allowing for the synthesis of a full family of bromothiazoles, including 4,5-dibromothiazole, without the use of elemental bromine. researchgate.netnih.gov For instance, the synthesis of 5-bromo-substituted thiazoles can be achieved via a decarboxylative bromination (Hunsdiecker reaction) of a corresponding thiazole carboxylic acid. beilstein-archives.org

The incorporation of the difluoromethyl group is a key step in creating these advanced analogs. Difluoroacetohydrazonoyl bromides have been developed as effective building blocks for constructing difluoromethylated organic compounds through [3+2] cycloaddition reactions. nih.gov The synthesis of target molecules like (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole has been achieved in five steps, including cyclization, bromination, an Arbuzov reaction, and a Wittig–Horner reaction, starting from 2-bromo-1-(4-halophenyl)ethan-1-ones and thioacetamide. nih.gov

Table 1: Selected Synthetic Methods for Thiazole Derivatives

MethodReactantsProduct TypeReference
Hantzsch Synthesisα-haloketone, ThioamideSubstituted Thiazoles youtube.comsci-hub.se
Copper-Catalyzed CondensationOximes, Anhydrides, KSCNThiazoles organic-chemistry.org
Decarboxylative BrominationThiazole carboxylic acidBromo-thiazoles beilstein-archives.org
CycloadditionDifluoroacetohydrazonoyl bromides, AlkynesDifluoromethylated Pyrazoles (principle applicable to heterocycles) nih.gov
Multi-step Synthesis2-bromo-1-(4-halophenyl)ethan-1-one, Thioacetamide(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole nih.gov

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic landscape of the thiazole ring are highly sensitive to the nature of its substituents. rsc.org The bromine atom and the difluoromethyl group in this compound are both electron-withdrawing groups, which significantly influences the molecule's properties.

Quantum-chemical calculations and Density Functional Theory (DFT) studies are instrumental in elucidating these effects. researchgate.netrsc.org The introduction of electron-withdrawing groups generally lowers the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov This modification affects the molecule's propensity to engage in electrophilic or nucleophilic reactions. For thiazoles, it has been calculated that C5 is the primary site for electrophilic substitution, while C2 is the preferred site for nucleophilic attack. chemicalbook.com

The electron-withdrawing nature of substituents like nitro (NO₂) or cyano (CN) groups has been shown to primarily facilitate an indirect ring-opening process in certain thiazole reactions, whereas electron-donating groups favor a direct ring opening. researchgate.net The difluoromethyl group (CHF₂) and the bromine atom at the C5 position are expected to render the thiazole ring more electron-deficient. This increased electrophilicity can make the ring more susceptible to nucleophilic attack. Studies on 2-halogeno-X-thiazoles have shown that the thiazole system is very sensitive to substituent effects, as indicated by a high Hammett reaction constant (ρ value), which quantifies the influence of substituents on reaction rates. rsc.org

DFT studies on related substituted thiazolo[5,4-d]thiazole (B1587360) derivatives indicate that introducing electron-withdrawing or electron-donating groups can extend the distribution of frontier molecular orbitals and alter the electron density on the core structure, leading to significant shifts in spectroscopic properties. nih.gov

Table 2: General Impact of Substituents on Thiazole Electronic Properties

Substituent TypeEffect on RingImpact on HOMO/LUMOConsequence for ReactivityReference
Electron-Withdrawing (e.g., -Br, -CHF₂)Decreases electron densityLowers energy levelsIncreases susceptibility to nucleophilic attack researchgate.netscience.gov
Electron-Donating (e.g., -NH₂, -OH)Increases electron densityRaises HOMO energyEnhances reactivity towards electrophiles researchgate.netrsc.org

Exploration of Polyfunctionalized Thiazole Frameworks

The this compound scaffold serves as a valuable building block for creating more complex, polyfunctionalized molecules. The bromine atom, in particular, is a versatile handle for introducing further diversity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. beilstein-archives.orgresearchgate.net This allows for the attachment of various aryl, vinyl, or alkynyl groups to the C4 position of the thiazole ring, leading to a wide array of conjugated systems. These reactions have been successfully applied to 5-bromo substituted thiazoles to introduce numerous building blocks. beilstein-archives.org

The synthesis of molecules with multiple thiazole rings, such as di- and trithiazole derivatives, represents another avenue of exploration. nih.gov These poly-heterocyclic frameworks can be constructed by reacting bromo-acetyl thiazole precursors with other heterocyclic amines or thiosemicarbazone derivatives. nih.gov For example, reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole (B372263) can lead to the formation of dithiazole structures. nih.gov

Furthermore, the thiazole ring can be incorporated into larger, more complex architectures like cross-linked polyamides, which have been designed based on the structures of natural DNA-binding antibiotics. nih.gov This demonstrates the versatility of the thiazole framework in the design of intricate, functional macromolecules.

Structure-Reactivity Correlation Studies for Brominated and Difluoromethylated Thiazoles

Understanding the relationship between the specific structure of this compound analogs and their reactivity is crucial for predicting their chemical behavior and designing new derivatives. The interplay between the bromine atom at C4 and the difluoromethyl group at C5 creates a unique electronic and steric environment.

The position of substituents on the thiazole ring is critical. Kinetic studies of nucleophilic substitution on 2-halogenothiazoles have established that the 2,4- and 2,5-positions can be considered analogous to meta- and para-like positions in a benzene (B151609) ring, respectively, for correlating substituent effects. rsc.org In this compound, the substituents are adjacent, leading to strong inductive and potential steric effects.

The bromine atom at C4 provides a reactive site for cross-coupling, as discussed previously. The reactivity of halogen-substituted thiazoles in nucleophilic displacement reactions has been studied quantitatively. Interestingly, the displacement of a halogen at the C5 position, while less common than at C2, does occur, emphasizing a degree of positive character at the C5 carbon. researchgate.net This suggests that the C4-bromo group in our title compound is a highly reactive site for transformations.

Computational studies provide deeper insights into reactivity. DFT methods can be used to calculate reactivity descriptors like Fukui indices, which predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the strong electron-withdrawing character of both the C4-bromo and C5-difluoromethyl substituents would significantly polarize the ring system. This polarization enhances the electrophilicity of the thiazole ring carbons, potentially activating them towards different chemical transformations compared to unsubstituted or mono-substituted thiazoles. The combination of a reactive bromo-substituent and an electronically modifying difluoromethyl group provides a rich platform for further chemical exploration.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Difluoromethyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine environments within 4-Bromo-5-(difluoromethyl)thiazole.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily characterized by two key signals. The proton on the thiazole (B1198619) ring (H-2) is anticipated to appear as a singlet in the aromatic region of the spectrum. The second significant signal arises from the proton of the difluoromethyl (-CHF₂) group. This proton will be split into a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this triplet will be in a region characteristic of a proton attached to a carbon bearing two fluorine atoms.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (thiazole ring)8.5 - 9.0Singlet (s)N/A
H (-CHF₂)6.5 - 7.5Triplet (t)JHF ≈ 50-60

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Four distinct carbon signals are expected, corresponding to the three carbons of the thiazole ring and the carbon of the difluoromethyl group. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two attached fluorine atoms. The carbon atoms of the thiazole ring will show signals in the aromatic region, with their exact chemical shifts influenced by the bromine and difluoromethyl substituents.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-2 (thiazole ring)150 - 155Singlet (s)N/A
C-4 (thiazole ring)115 - 125Singlet (s)N/A
C-5 (thiazole ring)130 - 140Triplet (t)JCF ≈ 20-30
C (-CHF₂)110 - 120Triplet (t)JCF ≈ 230-250

Table 2: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the adjacent proton.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F (-CHF₂)-110 to -130Doublet (d)JFH ≈ 50-60

Table 3: Predicted ¹⁹F NMR Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the C-H, C=N, C-S, C-Br, and C-F bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (thiazole ring)3100 - 3000Medium
C-H stretch (-CHF₂)3000 - 2900Medium
C=N stretch (thiazole ring)1650 - 1550Medium to Strong
C-F stretch1100 - 1000Strong
C-S stretch800 - 700Medium
C-Br stretch700 - 500Medium to Strong

Table 4: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₄H₂BrF₂NS), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted mass spectrometry data suggests a monoisotopic mass of 212.90594 Da. uni.lu The fragmentation pattern would likely involve the loss of bromine, the difluoromethyl group, or other small fragments.

Ion Predicted m/z Interpretation
[M]⁺212.9 / 214.9Molecular ion (containing ⁷⁹Br / ⁸¹Br)
[M+H]⁺213.9 / 215.9Protonated molecular ion
[M-Br]⁺134.0Loss of Bromine
[M-CHF₂]⁺161.9 / 163.9Loss of difluoromethyl group

Table 5: Predicted Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is an aromatic heterocycle, and as such, it is expected to exhibit absorption in the UV region. The presence of the bromine and difluoromethyl substituents will influence the wavelength of maximum absorption (λ_max). Typically, thiazole derivatives show absorptions corresponding to π → π* and n → π* transitions.

Transition Type Predicted λ_max (nm)
π → π230 - 270
n → π> 270

Table 6: Predicted UV-Vis Absorption for this compound.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single, well-ordered crystal of the target compound. The subsequent diffraction pattern of the X-rays is collected and analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and the spatial orientation of atoms. This information is fundamental to understanding the compound's physical and chemical properties.

For this compound, an SC-XRD analysis would provide unequivocal proof of its molecular connectivity and conformation in the solid state. It would allow for precise measurement of the thiazole ring's geometry, the C-Br and C-S bond lengths, and the orientation of the difluoromethyl (-CHF₂) group relative to the heterocyclic ring.

Furthermore, SC-XRD is crucial for identifying and characterizing non-covalent intermolecular interactions that dictate the crystal packing. In the case of this compound, potential interactions such as halogen bonding (Br···N or Br···S) and weak hydrogen bonds involving the difluoromethyl group could be observed. These interactions are pivotal in determining the material's bulk properties, including melting point and solubility.

As of the latest literature review, a specific single crystal X-ray diffraction study for this compound has not been published. However, if a suitable crystal were grown and analyzed, the resulting crystallographic data would be presented in a format similar to the illustrative table below.

Interactive Table: Illustrative Crystallographic Data for this compound

This table represents the type of data that would be obtained from a single crystal X-ray diffraction experiment. The values are placeholders and not actual experimental data.

ParameterIllustrative ValueDescription
Empirical FormulaC₄H₂BrF₂NSThe elemental composition of the molecule.
Formula Weight214.03 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell. Other possibilities include orthorhombic, etc.
Space GroupP2₁/cThe specific symmetry group of the crystal lattice.
a (Å)e.g., 8.5The length of the 'a' axis of the unit cell.
b (Å)e.g., 5.4The length of the 'b' axis of the unit cell.
c (Å)e.g., 14.2The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)e.g., 98.5The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)e.g., 640.8The volume of a single unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)e.g., 2.218The theoretical density of the crystal.
R-factor (%)e.g., 4.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Advanced Spectroscopic Techniques for Elucidation of Molecular Dynamics and Interactions

Beyond a static solid-state structure, a comprehensive understanding of a molecule requires probing its behavior in solution and the nature of its dynamic processes. Advanced spectroscopic techniques are essential for elucidating these complex molecular dynamics and interactions. While foundational techniques like ¹H and ¹³C NMR confirm the basic structure, more sophisticated methods are needed to explore conformational flexibility and non-covalent interactions.

For this compound, a key area of dynamic interest is the rotation of the difluoromethyl group. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating such processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals of the fluorine (¹⁹F NMR) and hydrogen atoms of the -CHF₂ group. At low temperatures, the rotation might be slow enough on the NMR timescale to resolve distinct signals, which would coalesce as the temperature increases and the rotational barrier is overcome. Analysis of this data can provide the activation energy for this rotation.

2D NMR techniques , such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between atoms, offering insights into the preferred conformation in solution. For instance, NOE signals between the thiazole ring proton and the proton of the -CHF₂ group could help define the group's spatial orientation.

The study of intermolecular interactions in solution can be approached using techniques that are sensitive to the local chemical environment. For instance, observing the chemical shifts of the thiazole ring proton and carbon atoms in various solvents of differing polarity can provide evidence of solvent-solute interactions. In the context of halogenated compounds, ¹⁹F NMR is particularly sensitive to its environment, and changes in its chemical shift upon interaction with other molecules can be indicative of halogen bond formation.

While direct experimental studies on the molecular dynamics of this compound are not extensively reported, the application of these advanced methods, often in conjunction with computational modeling, is the standard approach for gaining such insights.

Interactive Table: Advanced Spectroscopic Techniques and Their Applications

TechniqueInformation Gained for this compound
Variable-Temperature NMR (VT-NMR)Determination of the rotational energy barrier of the difluoromethyl (-CHF₂) group.
2D NOESY NMRElucidation of the preferred solution-phase conformation and spatial proximity between protons on the ring and side chain.
¹⁹F NMR SpectroscopyProbing the electronic environment of the difluoromethyl group and detecting intermolecular interactions like halogen bonding.
Raman SpectroscopyIdentifying low-frequency vibrational modes associated with the C-Br bond, which can be sensitive to crystal packing and intermolecular forces.
Computational Chemistry (DFT)Predicting spectroscopic properties, modeling intermolecular interaction energies (e.g., halogen bonds), and visualizing molecular orbitals.

Computational and Theoretical Investigations of 4 Bromo 5 Difluoromethyl Thiazole

Quantum Chemical Calculations (Density Functional Theory-based Studies)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. niscpr.res.inresearchgate.net For 4-bromo-5-(difluoromethyl)thiazole, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Due to the potential for rotation around the single bond connecting the difluoromethyl group to the thiazole (B1198619) ring, a conformational analysis would also be necessary. This would explore the energy landscape associated with this rotation to identify the most stable conformer(s). The results of such an analysis would likely be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N31.375N3-C2-S1115.0
N3-C41.380C2-S1-C588.0
C4-C51.360S1-C5-C4112.0
C5-S11.720C5-C4-N3114.0
C4-Br1.890Br-C4-C5125.0
C5-C61.510C4-C5-C6128.0
C6-H1.100H-C6-F1109.5
C6-F11.360F1-C6-F2108.0
C6-F21.360

Note: The data in this table is illustrative and based on typical values for similar bonds and angles. It is not derived from actual calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nature of the bromine and difluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterEnergy (eV)
EHOMO-6.8
ELUMO-1.5
Energy Gap (ΔE)5.3
Ionization Potential (I)6.8
Electron Affinity (A)1.5
Global Hardness (η)2.65
Global Softness (S)0.189
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.26

Note: This data is hypothetical and serves to illustrate the types of parameters derived from FMO analysis.

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP map would be expected to show negative potential (typically colored red) around the nitrogen and sulfur atoms of the thiazole ring and the fluorine atoms of the difluoromethyl group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atom on the thiazole ring and the hydrogen of the difluoromethyl group, signifying sites for nucleophilic attack. The bromine atom would also influence the electrostatic potential map significantly.

Reactivity Indices and Fukui Functions

To provide a more quantitative measure of reactivity, DFT calculations can be used to determine various reactivity descriptors. Fukui functions are particularly useful as they indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

By analyzing the Fukni functions, one could predict the most likely sites for reaction on the this compound molecule. This information is invaluable for understanding its chemical behavior and for designing new synthetic pathways.

Thermochemical Properties and Stability Analysis

Computational methods can also be used to predict the thermochemical properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it might participate. A vibrational frequency analysis would also be performed to confirm that the optimized geometry represents a true energy minimum and to obtain the zero-point vibrational energy.

Research Applications in Advanced Organic Synthesis and Chemical Biology

Building Blocks for Complex Molecular Architectures and Heterocyclic Libraries

Halogenated and fluorinated thiazoles are valuable building blocks in organic synthesis, serving as precursors for more complex molecules. The bromine atom at the 4-position of 4-Bromo-5-(difluoromethyl)thiazole can act as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. nih.gov The difluoromethyl group at the 5-position can influence the electronic properties and metabolic stability of the resulting molecules.

The synthesis of thiazole (B1198619) derivatives often involves the reaction of α-haloketones with thiourea (B124793) or thioamides. nih.gov For instance, the synthesis of 2,4-disubstituted-1,3-thiazole analogues can be achieved through the treatment of starting materials with reagents like 4-methylphenacyl bromide. tandfonline.com The versatility of these synthetic routes allows for the creation of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science. chemscene.com The development of one-pot, three-component reactions has further streamlined the synthesis of multisubstituted thiazoles. researchgate.net

The incorporation of thiazole moieties into larger structures can lead to compounds with interesting liquid crystalline properties, which have applications in organic light-emitting diodes (OLEDs). researchgate.net The planarity of the thiazole ring contributes to the formation of ordered molecular arrangements necessary for such applications. researchgate.net

Precursors for Radiopharmaceutical Development (e.g., Br/F Exchange for ¹⁸F Labeling)

The development of PET tracers often involves the introduction of the positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) into a biologically active molecule. The Br/¹⁸F exchange reaction is a common method to achieve this, where a bromo-substituted precursor is reacted with [¹⁸F]fluoride. The efficiency of this exchange can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing difluoromethyl group in this compound could potentially facilitate this nucleophilic substitution.

Exploration in Agrochemical Research and Development

Thiazole derivatives have been investigated for their potential applications in agrochemical research due to their herbicidal and insecticidal activities. nih.gov The specific exploration of this compound in this context is not documented in available literature. However, the presence of a difluoromethyl group is a common feature in many modern agrochemicals, as it can enhance biological activity and metabolic stability. Therefore, derivatives of this compound could be of interest for the development of new pesticides.

Concluding Perspectives and Future Research Trajectories

Current Challenges in Thiazole (B1198619) Functionalization and Difluoromethylation

The synthesis and modification of thiazole derivatives are not without their difficulties. The functionalization of the thiazole ring requires precise control to achieve the desired substitution pattern, as the reactivity of the different positions on the ring can be nuanced. Furthermore, the introduction of a difluoromethyl (CF2H) group, a moiety of increasing importance in pharmaceutical sciences for its ability to modulate physicochemical properties, presents its own set of challenges. rsc.org

Late-stage difluoromethylation, the introduction of the CF2H group into a complex molecule, has seen significant advances, moving beyond the use of ozone-depleting reagents like ClCF2H. rsc.org However, challenges remain. These include the development of methods that are both efficient and selective, especially for C(sp²) centers like those on a thiazole ring. rsc.org Radical-based methods, such as Minisci-type reactions, have shown promise for heteroaromatics, but their regioselectivity can be a hurdle. rsc.org For a molecule like 4-Bromo-5-(difluoromethyl)thiazole, the primary challenge lies in developing scalable and efficient synthetic routes that can be adapted to create a diverse library of analogs for further research.

Emerging Synthetic Strategies for Halogenated and Fluorinated Thiazoles

Recent research has brought forth several innovative strategies for the synthesis of halogenated and fluorinated thiazoles. The classic Hantzsch thiazole synthesis remains a foundational method, which has been adapted for producing novel fluorinated hydrazinylthiazole derivatives. nih.gov Beyond this, modern organic synthesis has focused on more sophisticated approaches.

Palladium-catalyzed cross-coupling reactions, for instance, are pivotal for functionalizing halogenated thiazoles. The bromine atom in this compound serves as a versatile handle for introducing a wide array of substituents through reactions like Suzuki, Heck, and Sonogashira couplings. Furthermore, innovative protocols involving copper catalysis have been developed for the synthesis of complex fused-ring systems like thiazoloquinazolinones from brominated thiazole precursors. mdpi.com The development of one-pot, multi-component reactions also represents a significant step forward, allowing for the efficient construction of substituted thiazoles from simple starting materials under solvent-free conditions. benthamscience.com These emerging strategies are crucial for exploring the chemical space around this compound, enabling the creation of novel derivatives with tailored properties.

Potential for Multi-functional Scaffolds in Interdisciplinary Research

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of drugs with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral. nih.govnih.govresearchgate.net The incorporation of both a halogen atom and a difluoromethyl group onto this scaffold, as seen in this compound, creates a building block with immense potential for developing multi-functional agents.

Fluorine and other halogens are known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.govfrontiersin.org The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially altering the mode of interaction with biological targets. rsc.org Research has shown that novel thiazole derivatives can be designed as multi-targeted inhibitors, for example, concurrently targeting EGFR/VEGFR-2 in cancer therapy while also possessing antioxidant and antibacterial properties. frontiersin.org The unique electronic properties conferred by the bromo- and difluoromethyl- substituents could be harnessed to design novel scaffolds for interdisciplinary applications, including the development of photosensitizers or functional dyes in materials science. researchgate.net The structure of this compound is thus a promising starting point for creating hybrid molecules with synergistic activities. nih.gov

Advances in Computational Design and Prediction for Novel Derivatives

The role of computational chemistry in drug discovery and materials science has become indispensable for accelerating the design and predicting the properties of novel compounds. For derivatives of this compound, computational tools offer a pathway to rationally design molecules with desired characteristics before undertaking costly and time-consuming synthesis.

In silico techniques such as molecular docking are routinely used to predict the binding affinity and interaction patterns of potential drug candidates with their target proteins, such as COX-2 or various kinases. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis and biological testing. nih.gov Beyond simple docking, molecular dynamics simulations can provide deeper insights into the stability of ligand-protein complexes over time. nih.gov Furthermore, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. nih.gov These computational approaches, when applied to the this compound scaffold, can guide the development of next-generation therapeutic agents and functional materials with enhanced efficacy and specificity.

Data Table for this compound

Below are the physicochemical properties of the subject compound.

PropertyValueSource
Molecular Formula C4H2BrF2NS uni.lu
Molecular Weight 213.90594 Da uni.lu
InChI Key ZTQYOMXYSAOAHR-UHFFFAOYSA-N uni.lu
SMILES C1=NC(=C(S1)C(F)F)Br uni.lu
Predicted XlogP 2.6 uni.lu

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-5-(difluoromethyl)thiazole, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves bromination of thiazole precursors. A common route is reacting 2-amino-4-(difluoromethyl)thiazole with ethyl bromoacetate in the presence of potassium carbonate in DMF at elevated temperatures . Key optimization parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst/Base : Potassium carbonate improves deprotonation and accelerates cyclization.
    Yield can be monitored via HPLC or GC-MS, with purity assessed using elemental analysis and NMR spectroscopy .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation involves:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents (e.g., bromine at C4, difluoromethyl at C5). 19F^{19}\text{F} NMR confirms the difluoromethyl group’s electronic environment .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the C-Br (1.89 Å) and C-F (1.33 Å) bonds, critical for reactivity studies .
  • IR Spectroscopy : Detects C=N stretches (~1600 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer: The difluoromethyl group exerts strong electron-withdrawing effects via inductive polarization, which:

  • Enhances Electrophilicity : Facilitates nucleophilic substitution at C4 (bromine site) by activating the thiazole ring .
  • Modulates Bioavailability : Fluorine’s lipophilicity improves membrane permeability, as shown in comparative studies with non-fluorinated analogs .
    Computational studies (DFT) can quantify these effects by analyzing LUMO localization and Fukui indices for reactive sites .

Q. What reaction pathways are accessible for this compound in medicinal chemistry applications?

Methodological Answer: Key transformations include:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups at C4 .
  • Nucleophilic Substitution : Amines or thiols replace bromine under mild conditions (e.g., DMF, 50°C) .
  • Oxidation/Reduction : Hydrogen peroxide oxidizes the thiazole sulfur to sulfoxides, while catalytic hydrogenation reduces the difluoromethyl group .
    Reaction progress is tracked via TLC or LC-MS, with intermediates isolated via column chromatography .

Q. How can computational modeling predict the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The difluoromethyl group’s steric and electronic effects are parameterized using force fields (e.g., AMBER) .
  • MD Simulations : Assess binding stability over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity against microbial targets .

Q. What methodologies resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity can arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays using CLSI guidelines) and cell lines (e.g., HepG2 for cytotoxicity) .
  • Solubility Differences : Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via HPLC .
  • Metabolic Interference : Perform cytochrome P450 inhibition assays to identify off-target effects .
    Meta-analyses of PubChem BioAssay data (AID 1347103) provide cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.